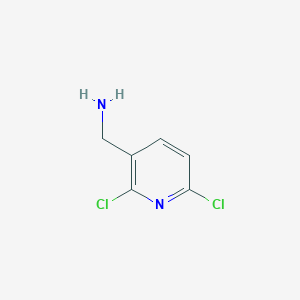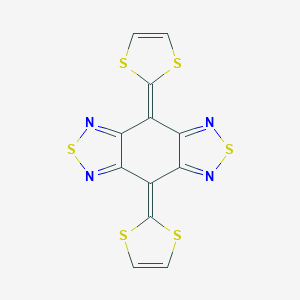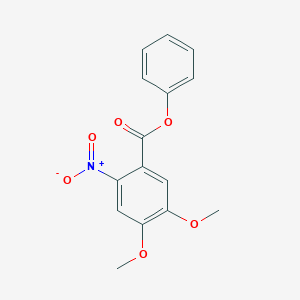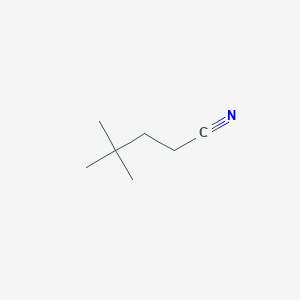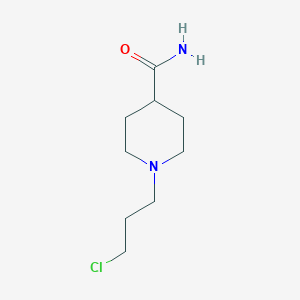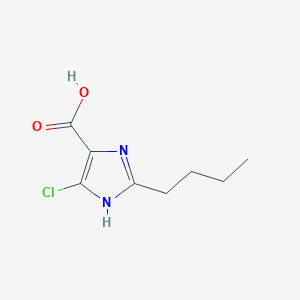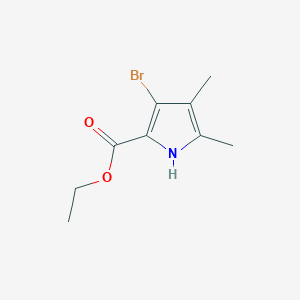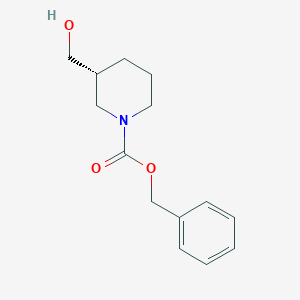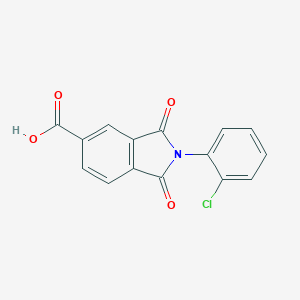
2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as 2-CPICA, is a compound of the isoindole family. It is a white crystalline solid with a molecular weight of 326.7 g/mol and a melting point of 152-153°C. 2-CPICA is a versatile compound that has been used in many scientific research applications.
Aplicaciones Científicas De Investigación
Heparanase Inhibition and Anti-angiogenic Effects
The derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids have been identified as potent inhibitors of the enzyme heparanase, which plays a crucial role in tumor metastasis and angiogenesis. Certain compounds, including derivatives of 2-(2-Chloro-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, have demonstrated significant heparanase inhibitory activity, with IC(50) values ranging between 200-500 nM. Furthermore, these compounds exhibit over 100-fold selectivity over human beta-glucuronidase and possess anti-angiogenic effects, making them valuable biological tools and potential therapeutic agents (Courtney et al., 2004).
Synthesis of Novel Heterocycles
The compound has been utilized in the synthesis of novel tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines. Thermolysis of certain derivatives leads to the creation of unique structures with potential applications in medicinal chemistry and material sciences. X-ray crystallography has been employed to ascertain the structures of these new compounds, indicating the versatility of the compound in the synthesis of complex heterocyclic structures (Melo et al., 2004).
Integration in Metal-Organic Coordination Polymers
A 2-D metal-organic coordination polymer involving this compound has been synthesized and characterized. This polymer exhibits a novel 2-D double-layers network and has been studied using X-ray diffraction, showcasing the potential of the compound in creating intricate molecular architectures (Liu et al., 2004).
Understanding Weak Interactions in Crystal Structures
The compound has been used to understand weak interactions like C–H···π, C–H···O, and C–H···N in crystal structures. This understanding is crucial for the design of flexible models in rational drug designing and material sciences. The single crystal X-ray study of derivatives of the compound helps in grasping the nature and role of these non-covalent/aromatic interactions in various systems (Tewari et al., 2009).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-11-3-1-2-4-12(11)17-13(18)9-6-5-8(15(20)21)7-10(9)14(17)19/h1-7H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCAKALCCZMBAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



